molecular formula C6H7N3 B573375 5,6-Dihydroimidazo[1,2-a]pyrimidine CAS No. 170886-30-3

5,6-Dihydroimidazo[1,2-a]pyrimidine

Cat. No.: B573375
CAS No.: 170886-30-3
M. Wt: 121.143
InChI Key: ISNVPJISWWFIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dihydroimidazo[1,2-a]pyrimidine is a nitrogen-bridged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This core structure is a versatile precursor in the synthesis of a wide range of biologically active molecules. The imidazo[1,2-a]pyrimidine pharmacophore is recognized for its broad spectrum of pharmacological activities, which includes serving as a foundation for the development of novel anticancer and antiviral agents . Researchers are particularly interested in this scaffold for designing potential entrance inhibitors that target key viral proteins, such as those of SARS-CoV-2, to prevent cell entry . Furthermore, derivatives of this heterocyclic system have been explored for their utility as kinase inhibitors and in the development of other chemotherapeutic agents, highlighting their importance in oncology research . The compound serves as a privileged building block in multicomponent and other synthetic reactions to generate complex molecular architectures for high-throughput screening and lead optimization . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

170886-30-3

Molecular Formula

C6H7N3

Molecular Weight

121.143

IUPAC Name

5,6-dihydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C6H7N3/c1-2-7-6-8-3-5-9(6)4-1/h2-3,5H,1,4H2

InChI Key

ISNVPJISWWFIPM-UHFFFAOYSA-N

SMILES

C1CN2C=CN=C2N=C1

Synonyms

Imidazo[1,2-a]pyrimidine, 5,6-dihydro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Key structural analogs include imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrazine, and imidazo[1,2-c]quinazoline derivatives. These compounds differ in nitrogen positioning, ring saturation, and fused heterocyclic systems, which critically influence their biological activity and synthetic accessibility:

Compound Core Structure Key Structural Features
5,6-Dihydroimidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine (5,6-dihydro) Partially saturated pyrimidine ring; N at 1,2,7 positions
Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Fully aromatic; lacks additional pyrimidine N atoms
Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Pyrazine ring (N at 1,4 positions)
2,3-Dihydroimidazo[1,2-c]quinazoline Quinazoline-fused system Expanded tricyclic structure with additional N
Antitubercular Activity

The antitubercular potency of this compound (compound 24 ) and analogs was evaluated against Mycobacterium tuberculosis (Table 1):

Compound MIC (μM) in GAS/7H12 Media Nitrogen Positioning
This compound (24 ) 1–9 N at 1,2,7 positions
Imidazo[1,2-a]pyridine (3 ) 0.1–0.5 N at 1,2 positions
Imidazo[1,2-c]pyrimidine (25 ) 1–5 N at 1,2,8 positions
Imidazo[1,2-a]pyrazine (26 ) 2–9 N at 1,2,4 positions

Key Findings :

  • Imidazo[1,2-a]pyridines (3 ) exhibit superior potency (sub-micromolar MICs) due to reduced steric hindrance and optimal nitrogen placement .
  • Additional nitrogen atoms in pyrimidine/pyrazine analogs reduce potency, likely due to altered hydrogen-bonding interactions with target enzymes .
Antimalarial Activity

5,6-Dihydroimidazo[1,2-a]pyrazine derivatives (e.g., compounds 22, 23) demonstrate nanomolar IC$_{50}$ values against Plasmodium falciparum (Table 2):

Compound IC$_{50}$ (nM) 3D7/W2 Strains Key Substituents
22 50/34 4-Fluorophenyl, 3-fluoroaniline
23 50/71 3-Fluorophenyl, 4-fluoroaniline
19 60/50 3,4-Difluorophenyl, p-tolyl

SAR Insights :

  • Fluorinated aryl groups enhance parasiticidal activity by improving target affinity and metabolic stability .
  • Hydrophobic substituents (e.g., cyclohexyl in 20 ) reduce potency, emphasizing the need for balanced lipophilicity .

Q & A

Q. What are the foundational synthetic routes for 5,6-dihydroimidazo[1,2-a]pyrimidine derivatives?

The primary methods involve condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., chalcones, enones) to form the pyrimidine ring . A widely used approach is the three-component reaction of 2-aminoimidazoles with aldehydes and dimedone or 1,3-dimethylbarbituric acid, which simplifies access to the core structure . Microwave-assisted synthesis has also emerged as an efficient method, reducing reaction times (e.g., from hours to minutes) and improving yields (e.g., 63–95% in Grignard-mediated additions) .

Q. How are spectroscopic and crystallographic techniques applied to characterize these compounds?

  • 1H/13C NMR and HRMS are standard for structural elucidation, confirming regioselectivity and substituent positioning .
  • Single-crystal X-ray diffraction resolves ambiguous structures, as demonstrated for 3,6-dibromoimidazo[1,5-a]pyrimidine, where crystallography validated the bromination pattern .
  • FT-IR identifies functional groups like carbonyls or amines, critical for verifying reaction outcomes .

Q. What pharmacological activities are associated with the this compound scaffold?

Early studies highlight neuroprotective (e.g., BACE inhibition for Alzheimer’s disease ), antioxidant , and DNA/BSA binding properties . For instance, derivatives like 2-aroyl-3-methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidines exhibit strong interactions with biomolecules, as shown via fluorescence quenching and molecular docking .

Advanced Research Questions

Q. How can reaction conditions be optimized to address synthetic challenges like low yields or regioselectivity?

  • Microwave irradiation reduces energy consumption and improves yields (e.g., 95% in 6-ethyl-7-methoxy-5-methyl derivatives via flash chromatography) .
  • Visible-light photocatalysis enables regioselective functionalization, avoiding traditional harsh conditions .
  • One-pot multicomponent reactions streamline synthesis, as seen in a fusion-based method using 2-aminobenzimidazole, aldehydes, and ethyl 3-oxo hexanoate (yields up to 95%) .

Q. What strategies resolve regioselectivity conflicts during functionalization of the core structure?

  • Steric and electronic directing groups guide substitutions. For example, electron-withdrawing groups at position 2 enhance reactivity at position 6 .
  • Computational modeling (e.g., DFT calculations) predicts reactive sites, aiding in rational design .
  • Protecting group strategies , such as using Boc-alanine in multicomponent reactions, prevent unwanted side reactions .

Q. How do computational and biophysical methods elucidate binding mechanisms with biological targets?

  • Molecular docking (e.g., AutoDock Vina) identifies key interactions between 5,6-dihydroimidazo derivatives and DNA grooves or BSA subdomains .
  • Fluorescence quenching assays quantify binding constants (e.g., Ksv=1.03×104M1K_{sv} = 1.03 \times 10^4 \, \text{M}^{-1} for DNA binding), while circular dichroism detects conformational changes in biomolecules .
  • MD simulations validate stability of ligand-protein complexes over nanosecond timescales .

Methodological Considerations

  • Synthetic Optimization Table

    MethodYield RangeKey AdvantageReference
    Microwave-assisted63–95%Reduced reaction time (<1 hour)
    Three-component reaction37–95%Atom economy, scalability
    Visible-light catalysis55–78%Regioselective, eco-friendly
  • Characterization Workflow

    • Synthesis validation : NMR (1H/13C), HRMS.
    • Regioselectivity confirmation : X-ray crystallography.
    • Biophysical analysis : Fluorescence, CD, docking.

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